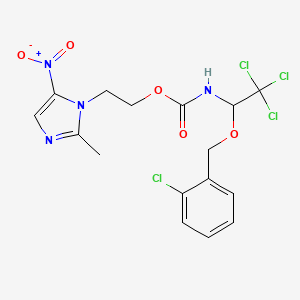
N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide is a synthetic organic molecule that is likely to possess a complex structure featuring a thiazole ring, a pyrazole ring, and a pyridine ring. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and characterized for their potential biological activities, including antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide was achieved through the reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . Similarly, a series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and characterized by spectral data and elemental analysis . These methods could provide insights into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of various functional groups and the overall molecular architecture. While the specific chemical reactions of N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide are not detailed in the provided papers, related compounds have been used to evaluate biological activities, which implies a certain level of chemical reactivity with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are important for their practical application and can be inferred from related compounds. The provided papers do not detail these properties for the specific compound , but similar compounds have been used in biological assays, suggesting that they possess the necessary stability and solubility to interact with biological systems .
科学的研究の応用
Antimicrobial and Antituberculosis Activity
- A study by Jeankumar et al. (2013) discussed the synthesis of thiazole-aminopiperidine analogues, showing promising activity against Mycobacterium tuberculosis with notable antituberculosis activity and low cytotoxicity.
CNS Drug Development
- Research by Yamamoto et al. (2016) focused on the development of a glycine transporter 1 (GlyT1) inhibitor, highlighting the potential of pyrazole derivatives in the development of drugs for central nervous system disorders.
Anticancer Properties
- A study by Alam et al. (2016) demonstrated that pyrazole derivatives have potential as anticancer agents due to their inhibitory activity against topoisomerase IIα and cytotoxicity against various cancer cell lines.
Synthesis and Characterization of Heterocyclic Compounds
- Research by Rathod and Solanki (2018) involved the synthesis of novel pyrimidine derivatives, emphasizing their potential use in medicine and other applications.
Cytotoxic Heterocyclic Compounds
- A study by Mansour et al. (2020) focused on the synthesis of new pyridine, pyrimidine, pyrazole, and isoxazole derivatives, assessing their cytotoxic activity against cancer cell lines.
Antiviral Activity
- Research by Attaby et al. (2006) highlighted the synthesis and evaluation of pyrazolopyridine derivatives, exploring their potential as antiviral agents.
特性
IUPAC Name |
N-cyclopentyl-2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5OS/c31-25(23-18-32-24(27-23)20-6-2-1-3-7-20)30(21-8-4-5-9-21)17-16-29-15-12-22(28-29)19-10-13-26-14-11-19/h1-3,6-7,10-15,18,21H,4-5,8-9,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADWRMJNIFQIMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
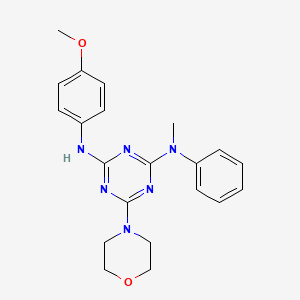

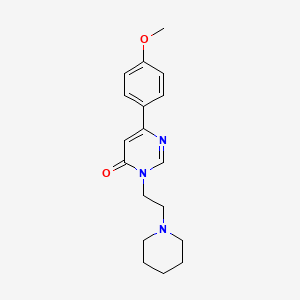
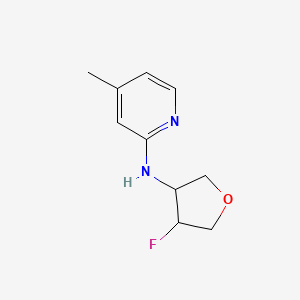


![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

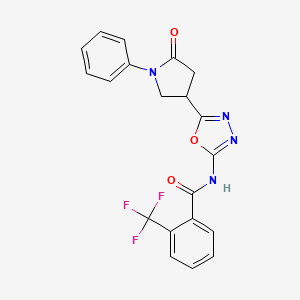

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)
